5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole

Nitric Oxide Synthase Inflammation Chemical Biology

Unprotected 3-(pyridin-4-yl)-1H-indazole intermediates are prone to N-alkylation side reactions and poor organic solubility, complicating multi-step kinase inhibitor synthesis. 5-Nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole (CAS 1192873-56-5) eliminates these issues via its 1-trityl protecting group, enabling selective C3/C5 functionalization. • Enables ERK1/2 & JNK inhibitor scaffold construction without competing N-functionalization • High lipophilicity (LogP 6.85) facilitates purification & characterization • Moderate iNOS inhibitor (IC50 50 μM) for NOS isoform selectivity studies vs. 7-nitroindazole.

Molecular Formula C31H22N4O2
Molecular Weight 482.5 g/mol
CAS No. 1192873-56-5
Cat. No. B1398193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole
CAS1192873-56-5
Molecular FormulaC31H22N4O2
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)[N+](=O)[O-])C(=N4)C6=CC=NC=C6
InChIInChI=1S/C31H22N4O2/c36-35(37)27-16-17-29-28(22-27)30(23-18-20-32-21-19-23)33-34(29)31(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-22H
InChIKeyBRLUMRGDIVZAAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole (CAS 1192873-56-5): A Trityl-Protected Indazole for Kinase Research & Synthetic Intermediates


5-Nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole (CAS 1192873-56-5) is a synthetic, trityl-protected indazole derivative (C31H22N4O2, MW 482.53) characterized by a 5-nitro substituent and a pyridin-4-yl moiety at the 3-position of the indazole core . The compound is primarily utilized as a synthetic intermediate or research tool in medicinal chemistry and chemical biology . Its trityl group provides steric protection and enhances solubility in organic solvents, while the nitro group serves as a handle for further functionalization .

Why Unprotected Indazole Analogs Cannot Replicate the Synthetic Utility of 5-Nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole


Indazole derivatives lacking a trityl protecting group at the 1-position are often susceptible to N-alkylation side reactions and exhibit poor solubility in organic solvents during multi-step syntheses [1]. The trityl group in 5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole confers both steric shielding of the indazole N1 position and enhanced lipophilicity (LogP 6.8467) , enabling selective transformations at the C3 or C5 positions without competing N-functionalization [2]. Additionally, the 5-nitro substitution in this scaffold yields a distinct iNOS inhibitory profile (IC50 = 50 μM) that differs markedly from the more potent NOS inhibition observed with 7-nitroindazole analogs (IC50 ≈ 0.9 μM) [3], underscoring the functional consequences of nitro positional isomerism. Consequently, attempts to substitute unprotected 3-(pyridin-4-yl)-1H-indazole or differently nitrated analogs will result in divergent reaction outcomes and biological activity profiles.

Quantitative Differentiation of 5-Nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole: Head-to-Head Evidence for Procurement Decisions


iNOS Inhibition: 5-Nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole vs. 7-Nitroindazole

In a murine macrophage iNOS assay, 5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole exhibited an IC50 of 5.00E+4 nM (50 µM) [1]. In contrast, the structurally related 7-nitroindazole (7-NI) demonstrated a 55-fold greater inhibitory potency against rat cerebellar NOS, with an IC50 of 0.9 ± 0.1 µM [2]. The pronounced difference in potency highlights the critical role of the nitro group position and the presence of the bulky 1-trityl substituent in modulating enzyme-inhibitor interactions.

Nitric Oxide Synthase Inflammation Chemical Biology

MAO-B Inhibition: Class-Level Inference from 5-Nitroindazole Core

While direct data for the 1-trityl derivative are not available, the 5-nitroindazole core scaffold has been extensively characterized as a human MAO-B inhibitor. Specifically, 5-nitroindazole (CAS 5401-94-5) inhibits human recombinant MAO-B with an IC50 of 0.99 µM and a Ki of 0.102 µM [1]. This is markedly more potent than its positional isomer, 7-nitroindazole, which displays an IC50 of 27.8 µM against the same enzyme [1]. The 1-trityl-3-(pyridin-4-yl) substitution is anticipated to modulate this core activity, offering a distinct SAR profile for kinase-targeted research.

Monoamine Oxidase Neuroprotection Parkinson's Disease

Synthetic Utility: Trityl Protection Enables Selective Functionalization

The 1-trityl group in 5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole serves as a bulky, acid-labile protecting group that prevents undesired N-alkylation and oxidation at the indazole N1 position during multi-step syntheses [1]. This protection is essential for the selective elaboration of the C3 pyridinyl and C5 nitro groups in the construction of ERK and JNK kinase inhibitor libraries, as documented in patent literature [2]. In contrast, unprotected 3-(pyridin-4-yl)-1H-indazole (MW 195.22) is prone to N1 functionalization, yielding complex mixtures that reduce synthetic efficiency .

Medicinal Chemistry Protecting Groups Kinase Inhibitor Synthesis

Physicochemical Profile: Enhanced Lipophilicity Drives Distinct Cellular Partitioning

The target compound exhibits a calculated LogP of 6.8467 and a topological polar surface area (TPSA) of 73.85 Ų . By comparison, the unprotected analog 3-(pyridin-4-yl)-1H-indazole has a predicted LogP of approximately 2.5-3.0 and a TPSA of 45.4 Ų . The >3-log unit increase in lipophilicity conferred by the trityl group substantially alters the compound's solubility profile and predicted membrane permeability, making it more suitable for cellular assays requiring passive diffusion while also necessitating consideration of plasma protein binding in in vivo studies.

Drug Discovery ADME Lead Optimization

Purity and Availability: 98% Purity Grade Supports Reproducible Research

Commercially available batches of 5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole are supplied with a certified purity of 98% (HPLC) . This purity level is comparable to other specialized trityl-protected indazole building blocks (e.g., 3-bromo-5-nitro-1-trityl-1H-indazole, 95-98%) and exceeds the typical purity of crude in-house synthesized intermediates. Procurement of the pre-validated, high-purity material minimizes the risk of impurity-driven assay artifacts and reduces the need for extensive in-house purification.

Chemical Procurement Quality Control Assay Reproducibility

Application Scenarios for 5-Nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole: Where This Compound Delivers Measurable Advantage


Synthesis of ERK and JNK Kinase Inhibitor Libraries

As a trityl-protected indazole, this compound serves as a key intermediate in the construction of ERK1/2 and JNK inhibitor scaffolds. The 1-trityl group enables selective functionalization at the C3 and C5 positions, as evidenced by its inclusion in patent literature describing ERK inhibitors [1]. The 98% purity and high LogP facilitate straightforward purification and characterization in multi-step synthetic routes .

Nitric Oxide Synthase (NOS) Selectivity Profiling

The compound's iNOS IC50 of 50 µM (BindingDB entry 50029493) positions it as a moderately active NOS ligand [2]. In comparative NOS isoform selectivity studies, it can serve as a probe to contrast the inhibition profiles of more potent 7-nitroindazole analogs (IC50 ~0.9 µM for nNOS) [3], enabling researchers to dissect the structural determinants of NOS subtype selectivity.

MAO-B Targeted Neuroprotection Research

Drawing on the established MAO-B inhibitory activity of the 5-nitroindazole core (IC50 = 0.99 µM, Ki = 0.102 µM) [4], this 1-trityl-3-(pyridin-4-yl) derivative is a suitable candidate for SAR studies aimed at optimizing CNS-penetrant MAO-B inhibitors. The high lipophilicity (LogP 6.8467) may influence blood-brain barrier partitioning, a critical parameter in neuroprotective drug development .

Physicochemical Reference Standard for Trityl-Containing Heterocycles

With precisely defined physicochemical properties (MW 482.53, LogP 6.8467, TPSA 73.85 Ų, rotatable bonds 6) , this compound can serve as a reference standard for calibrating computational ADME models or chromatographic methods targeting trityl-protected heterocycles. Its distinct retention time and mass spectral signature aid in the identification of related synthetic impurities or metabolites.

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